molecular formula C10H12BrNO2 B1331364 3-Bromo-n-(4-methoxyphenyl)propanamide CAS No. 7661-14-5

3-Bromo-n-(4-methoxyphenyl)propanamide

Cat. No. B1331364
CAS RN: 7661-14-5
M. Wt: 258.11 g/mol
InChI Key: PQJSGZILSMAKJP-UHFFFAOYSA-N
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Description

3-Bromo-n-(4-methoxyphenyl)propanamide is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.11 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-n-(4-methoxyphenyl)propanamide consists of a propanamide backbone with a bromine atom on the third carbon and a 4-methoxyphenyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

3-Bromo-n-(4-methoxyphenyl)propanamide has a molecular weight of 258.11 and a molecular formula of C10H12BrNO2 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Antioxidant Activity

3-Bromo-n-(4-methoxyphenyl)propanamide has been studied for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer, neurodegenerative disorders, and cardiovascular diseases . The compound’s ability to scavenge free radicals makes it a potential candidate for further research in developing treatments that require antioxidant capabilities.

Anticancer Activity

The anticancer activity of derivatives of 3-Bromo-n-(4-methoxyphenyl)propanamide has been tested, showing promising results against certain cancer cell lines, such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 . This suggests that the compound or its derivatives could be used in the development of new anticancer drugs.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the formation of more complex molecules. Its bromo and amide functional groups make it a versatile intermediate for various chemical reactions .

Drug Design

Due to its structural features, 3-Bromo-n-(4-methoxyphenyl)propanamide can be utilized in drug design and development. Its molecular framework allows for modifications that can lead to the creation of novel pharmaceuticals with specific desired effects .

Molecular Docking Studies

In silico molecular docking studies can use 3-Bromo-n-(4-methoxyphenyl)propanamide to predict how the compound might interact with biological targets. This is useful in the early stages of drug discovery to assess the potential efficacy of the compound .

Biochemical Research

The compound can be used in biochemical research to study enzyme-substrate interactions, given its structural similarity to certain natural substrates. This can help in understanding the mechanisms of enzyme action and inhibition .

Material Science

In material science, the compound’s properties could be explored for the development of new materials with specific characteristics, such as enhanced stability or novel electronic properties .

Analytical Chemistry

3-Bromo-n-(4-methoxyphenyl)propanamide can be used as a standard or reference compound in analytical chemistry, particularly in techniques like NMR, HPLC, LC-MS, and UPLC, to ensure the accuracy and reliability of analytical results .

properties

IUPAC Name

3-bromo-N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJSGZILSMAKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997938
Record name 3-Bromo-N-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-n-(4-methoxyphenyl)propanamide

CAS RN

7661-14-5
Record name NSC98123
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-N-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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